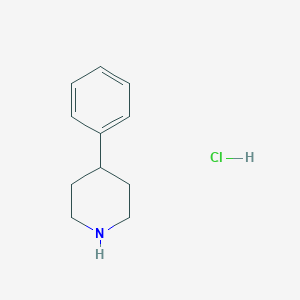
4-Phenylpiperidine hydrochloride
Descripción general
Descripción
4-Phenylpiperidine hydrochloride is a chemical compound that has attracted attention in various fields of research due to its structural properties and potential applications. It is a derivative of phenylpiperazine, a versatile scaffold used in medicinal chemistry for the development of compounds with therapeutic uses.
Synthesis Analysis
The synthesis of spiropiperidines, which are structurally related to 4-Phenylpiperidine, involves methodologies focusing on the construction of 2-, 3-, and 4-spiropiperidines. These methods are categorized based on the synthetic strategy, including the formation of the spiro-ring on a preformed piperidine ring and the formation of the piperidine ring on a preformed carbo- or heterocyclic ring (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
Phenylpiperazine derivatives, including 4-Phenylpiperidine, are recognized for their "druglikeness" and versatility as molecular templates in drug development, particularly for CNS disorders. Their molecular structure allows for significant diversification and optimization for various therapeutic areas (Maia, Tesch, & Fraga, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Phenylpiperidine hydrochloride are influenced by its phenylpiperazine scaffold. This structure is a key element in the synthesis of various derivatives with potential pharmacokinetic and pharmacodynamic improvements. The chemical reactivity of the N-phenylpiperazine moiety can be modulated through adjustments in its basicity and substitution patterns, providing a foundation for diverse therapeutic applications (Maia, Tesch, & Fraga, 2012).
Aplicaciones Científicas De Investigación
Analytical Method Development
A rapid, sensitive, and reproducible automated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the quantitative determination of a specific 4-phenylpiperidine hydrochloride derivative in rat and monkey plasma. This method supported pre-clinical studies by providing accurate plasma concentration measurements, crucial for drug development and pharmacokinetic studies (Yang et al., 2004).
Chemical Synthesis
Research on halo-substituted phenylpiperazine hydrochlorides, which are important intermediates for drugs used in allergy, antidepressant, and anti-hypertensive treatments, demonstrated the feasibility of their production from diethanolamine through chlorination and nucleophilic substitution reactions. This synthesis route is highlighted for its low cost, mild reaction conditions, and high yield, presenting a viable pathway for industrial production (Chun, 2013).
Pharmacological Exploration
A series of 4-phenylpiperidine analogs were identified as ligands for the nociceptin receptor, showing high affinity and functional activity. This research contributes to the understanding of the structure-activity relationships of these compounds and their potential therapeutic use as antitussives (Ho et al., 2007).
Monoamine Oxidase (MAO) Inhibition
Para-substituted 4-phenylpiperidines/piperazines were synthesized and evaluated for their inhibitory effects on monoamine oxidases A and B (MAO A and MAO B). This research provides insights into the structural requirements for selective inhibition of MAO isoforms, with implications for the development of new therapeutic agents for neurological disorders (Pettersson et al., 2012).
Antidepressant and Anxiolytic Effects
Phenylpiperazine derivatives have been studied for their antidepressant and anxiolytic effects in animal models. Two specific compounds, HBK-14 and HBK-15, were found to possess high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, exhibiting potent antidepressant-like and anxiolytic-like activities. These findings suggest the therapeutic potential of phenylpiperazine derivatives in treating mood disorders (Pytka et al., 2015).
Safety And Hazards
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Propiedades
IUPAC Name |
4-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZJLQCUYUTZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145467 | |
| Record name | 4-Phenylpiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperidine hydrochloride | |
CAS RN |
10272-49-8 | |
| Record name | 4-Phenylpiperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


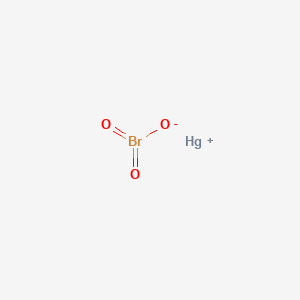
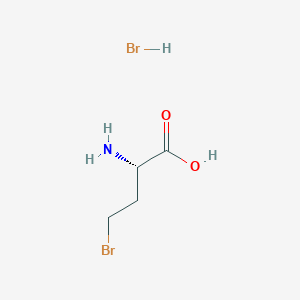
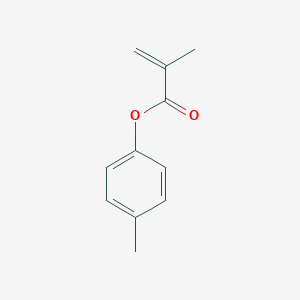
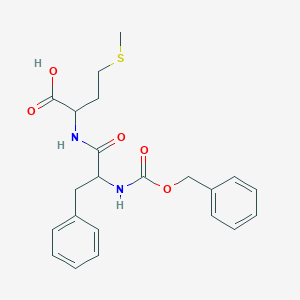
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)

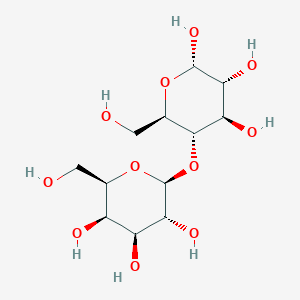
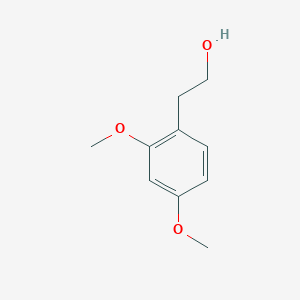
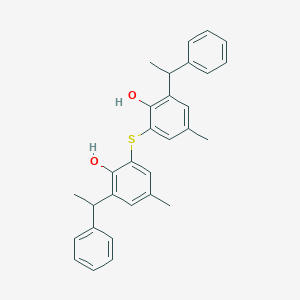
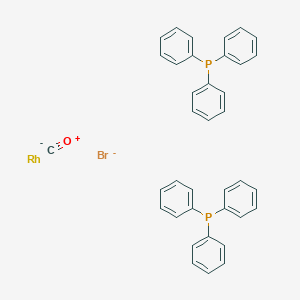
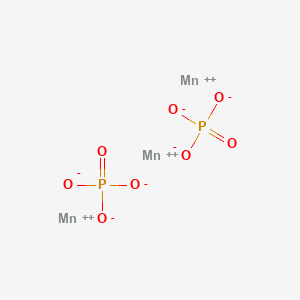

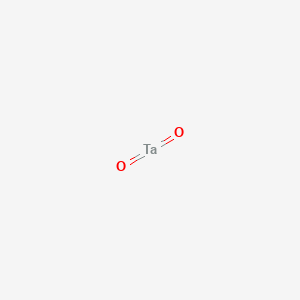
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)